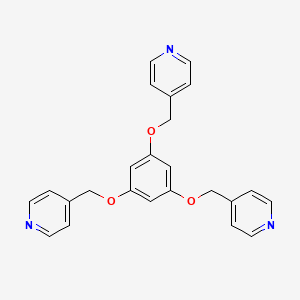
1,3,5-Tris(pyridin-4-ylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(pyridin-4-ylmethoxy)benzene is an organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol . It is characterized by a benzene ring substituted with three pyridin-4-ylmethoxy groups at the 1, 3, and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(pyridin-4-ylmethoxy)benzene can be synthesized through a multi-step reaction process. One common method involves the nucleophilic aromatic substitution reaction, where pyridin-4-ylmethanol reacts with 1,3,5-tris(bromomethyl)benzene under basic conditions[3][3]. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound[3][3].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability[3][3].
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(pyridin-4-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones[][3].
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into alcohols or amines[][3].
Substitution: The pyridinyl groups can participate in substitution reactions, where nucleophiles replace specific substituents under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines[3][3].
Aplicaciones Científicas De Investigación
1,3,5-Tris(pyridin-4-ylmethoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound can be used in the design of bioactive molecules and drug delivery systems.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(pyridin-4-ylmethoxy)benzene depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its pyridinyl groups to form stable complexes . These complexes can exhibit unique properties, such as enhanced catalytic activity or selective gas adsorption .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(pyridin-4-ylethynyl)benzene
- 1,3,5-Tris(pyridin-4-yl)benzene
- 1,3,5-Tris(pyridin-3-ylmethoxy)benzene
Uniqueness
1,3,5-Tris(pyridin-4-ylmethoxy)benzene is unique due to its specific substitution pattern and the presence of pyridin-4-ylmethoxy groups. This structure imparts distinct properties, such as enhanced solubility and specific binding interactions with metal ions . Compared to similar compounds, it offers unique advantages in the design of coordination polymers and MOFs .
Propiedades
Fórmula molecular |
C24H21N3O3 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
4-[[3,5-bis(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C24H21N3O3/c1-7-25-8-2-19(1)16-28-22-13-23(29-17-20-3-9-26-10-4-20)15-24(14-22)30-18-21-5-11-27-12-6-21/h1-15H,16-18H2 |
Clave InChI |
AZJQBTTWDUFHBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1COC2=CC(=CC(=C2)OCC3=CC=NC=C3)OCC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


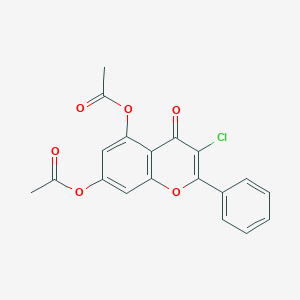
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)


![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
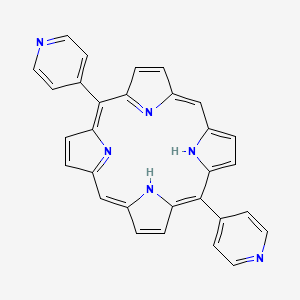
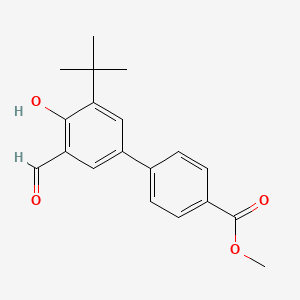
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
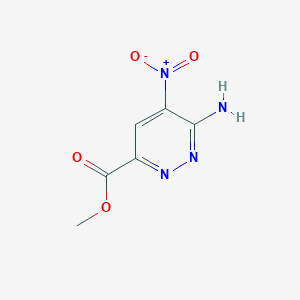
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
